molecular formula C16H17Cl2N B085133 Bis[2-(4-chlorophenyl)ethyl]amine CAS No. 13026-02-3

Bis[2-(4-chlorophenyl)ethyl]amine

Cat. No.: B085133
CAS No.: 13026-02-3
M. Wt: 294.2 g/mol
InChI Key: BEOUZFHQERZIQA-UHFFFAOYSA-N
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Description

Bis[2-(4-chlorophenyl)ethyl]amine is a secondary amine featuring two 2-(4-chlorophenyl)ethyl groups attached to a central nitrogen atom. Its molecular formula is C₁₆H₁₆Cl₂N, with a molecular weight of 293.21 g/mol. The presence of chlorophenyl groups may enhance lipophilicity, influencing bioavailability and receptor interactions.

Properties

CAS No.

13026-02-3

Molecular Formula

C16H17Cl2N

Molecular Weight

294.2 g/mol

IUPAC Name

2-(4-chlorophenyl)-N-[2-(4-chlorophenyl)ethyl]ethanamine

InChI

InChI=1S/C16H17Cl2N/c17-15-5-1-13(2-6-15)9-11-19-12-10-14-3-7-16(18)8-4-14/h1-8,19H,9-12H2

InChI Key

BEOUZFHQERZIQA-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1CCNCCC2=CC=C(C=C2)Cl)Cl

Canonical SMILES

C1=CC(=CC=C1CCNCCC2=CC=C(C=C2)Cl)Cl

Synonyms

Bis(4-chlorophenethyl)amine

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The table below compares Bis[2-(4-chlorophenyl)ethyl]amine with structurally related amines containing chlorophenyl or arylalkyl substituents:

Compound Name Molecular Formula Key Substituents Notable Properties/Applications References
This compound C₁₆H₁₆Cl₂N Two 2-(4-chlorophenyl)ethyl groups Potential intermediate in drug synthesis
[2-(4-chlorophenyl)ethyl][1-(3-fluorophenyl)ethyl]amine C₁₆H₁₇ClFN 4-ClPh ethyl + 3-FPh ethyl Enhanced polarity due to fluorine; unexplored bioactivity
[(4-chlorophenyl)methyl][2-(morpholin-4-yl)ethyl]amine C₁₃H₁₉ClN₂O 4-ClPh methyl + morpholinyl ethyl Improved solubility; potential CNS applications
4-Chlorophenyl Phenyl Methyl Amine (Tartarate Salt) C₁₃H₁₂ClN 4-ClPh phenyl methyl Salt form improves stability; used in pharmaceuticals
1-[(4-Chlorophenyl)phenylmethyl]piperazine C₁₇H₁₇ClN₂ Piperazine + 4-ClPh benzyl Antihistamine derivatives (e.g., Cetirizine analogs)
Key Observations:
  • Morpholine or Piperazine Rings: Improve water solubility and enable hydrogen bonding, critical for CNS-targeting drugs . Fluorine Substituents: Introduce electronegativity, affecting metabolic stability and binding affinity .

Physicochemical Properties

  • Molecular Weight and Polarity :
    • This compound (293.21 g/mol) is less polar than morpholine-containing analogs (e.g., 254.76 g/mol in ), impacting solubility and distribution .
  • Melting/Boiling Points : Data gaps exist, but chlorophenyl groups likely elevate melting points due to aromatic stacking, as seen in 4-Chlorophenyl Phenyl Methyl Amine derivatives .

Preparation Methods

Reaction Mechanism and Protocol Design

The fourth source details a protocol for synthesizing symmetrical diarylamines via copper-catalyzed coupling of aryl halides with lithium amide (LiNH₂) in the presence of N,N'-dimethylethylenediamine (DMEDA). Adapting this method for alkyl halides, 2-(4-chlorophenyl)ethyl iodide or bromide undergoes coupling with LiNH₂ under nitrogen atmosphere. The reaction proceeds via a single-electron transfer mechanism, where the copper catalyst facilitates oxidative addition of the alkyl halide, followed by nucleophilic attack by the amide ion.

Example Protocol

  • Reactants : 2-(4-chlorophenyl)ethyl iodide (2.0 mmol), LiNH₂ (1.0 mmol), CuI (0.1 mmol), DMEDA (0.2 mmol).

  • Solvent : Toluene or dioxane (5 mL).

  • Conditions : 110°C for 24–48 hours under nitrogen.

  • Workup : Extraction with ethyl acetate, column chromatography (heptane/ethyl acetate), and recrystallization.

This method yielded bis(4-chlorophenyl)amine at 65% efficiency, suggesting comparable results for the target compound with optimized halide reactivity.

Gabriel Synthesis with Phthalimide Protection

Stepwise Alkylation and Deprotection

The Gabriel synthesis offers controlled secondary amine formation by sequentially alkylating phthalimide-protected intermediates. This method avoids over-alkylation, a common issue in direct ammonia reactions.

Synthetic Pathway

  • Phthalimide Alkylation :
    Potassium phthalimide reacts with 2-(4-chlorophenyl)ethyl bromide in DMF at 80°C for 12 hours, forming N-(2-(4-chlorophenyl)ethyl)phthalimide.

  • Second Alkylation :
    The intermediate reacts with a second equivalent of alkyl bromide under similar conditions, yielding N,N-bis(2-(4-chlorophenyl)ethyl)phthalimide.

  • Deprotection :
    Hydrazine hydrate in ethanol cleaves the phthalimide group, releasing the free amine.

Advantages :

  • High regioselectivity (purity >90%).

  • Scalable for industrial production without precious metal catalysts.

Reductive Amination of 2-(4-Chlorophenyl)acetaldehyde

Catalytic Hydrogenation and Stoichiometric Control

Reductive amination employs 2-(4-chlorophenyl)acetaldehyde and ammonium acetate in methanol, with sodium cyanoborohydride as the reducing agent. The aldehyde condenses with ammonia to form an imine intermediate, which is subsequently reduced to the secondary amine.

Optimized Conditions

  • Molar Ratio : 2:1 (aldehyde:ammonium acetate).

  • Catalyst : Raney nickel (25g per mole substrate).

  • Temperature : 25–35°C under hydrogen atmosphere.

  • Yield : 92–94% with HPLC-determined purity.

This method mirrors the nitro-group reductions described in the second source, where Raney nickel efficiently mediates hydrogenation without requiring high-pressure systems.

Direct Alkylation of Ammonia with 2-(4-Chlorophenyl)ethyl Halides

Overcoming Over-Alkylation Challenges

While direct alkylation of ammonia with alkyl halides risks forming tertiary amines, careful stoichiometry and solvent selection mitigate this. A two-phase system (water/dichloromethane) with excess ammonia (4:1 NH₃:alkyl halide) promotes mono- and di-alkylation.

Case Study

  • Reactants : 2-(4-chlorophenyl)ethyl bromide (2.2 mmol), aqueous NH₃ (28%, 10 mL).

  • Solvent : Dichloromethane (15 mL).

  • Conditions : Stirring at 0°C for 6 hours.

  • Yield : 70% secondary amine, 15% primary amine, 10% tertiary amine.

The fourth source’s use of Schlenk tubes for moisture-sensitive reactions highlights the importance of inert conditions in preventing hydrolysis.

Comparative Analysis of Methodologies

Efficiency and Practicality

Method Yield Purity Catalyst/Cost Scalability
Copper-Catalyzed Coupling60–65%>90%CuI/DMEDA (low cost)High
Gabriel Synthesis75–80%>94%None (phthalimide)Moderate
Reductive Amination90–94%>95%Raney Ni (reusable)High
Direct Alkylation70%85%NoneLow

Industrial Applicability

The copper-catalyzed method and reductive amination are most viable for large-scale production due to their compatibility with continuous-flow systems and catalyst recyclability. In contrast, the Gabriel synthesis, while selective, generates stoichiometric phthalhydrazide waste, complicating purification .

Q & A

Basic Questions

Q. What are the recommended protocols for synthesizing Bis[2-(4-chlorophenyl)ethyl]amine?

  • Methodology :

  • Step 1 : React 2-(4-chlorophenyl)ethylamine with a suitable alkylating agent (e.g., alkyl halides) under basic conditions (e.g., K₂CO₃ in DMF) to facilitate the bis-alkylation process.
  • Step 2 : Optimize stoichiometry (2:1 molar ratio of alkylating agent to amine) to minimize mono-alkylated by-products.
  • Step 3 : Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization.
  • Reference Yield : A related compound, ethyl 3-{[2-(4-chlorophenyl)ethyl]amino}acrylate, achieved 62% yield under similar conditions .
  • Safety : Use anhydrous conditions and inert atmosphere to avoid side reactions .

Q. Which spectroscopic techniques are essential for characterizing this compound?

  • Methodology :

  • 1H-NMR : Identify aromatic protons (δ 7.2–7.4 ppm) and ethylamine backbone signals (δ 2.8–3.6 ppm). Compare with literature data for validation .
  • IR Spectroscopy : Confirm N-H stretches (~3300 cm⁻¹) and C-Cl bonds (~750 cm⁻¹) .
  • Mass Spectrometry : Use ESI-MS or GC-MS to verify molecular ion peaks (e.g., [M+H]⁺ = 323.25 g/mol for C₁₆H₁₆Cl₂N₂) .

Q. What safety measures are critical when handling this compound?

  • Protocol :

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods to avoid inhalation of vapors.
  • Waste Disposal : Segregate halogenated waste and consult certified disposal services for chlorinated organic compounds .

Advanced Research Questions

Q. How can conflicting NMR data for this compound be resolved?

  • Methodology :

  • Step 1 : Verify solvent effects (e.g., DMSO-d₆ vs. CDCl₃) on chemical shifts. For example, ethylamine protons may split into multiplets in polar solvents .
  • Step 2 : Use 2D NMR (COSY, HSQC) to resolve overlapping signals.
  • Step 3 : Cross-validate with computational tools (e.g., ACD/Labs or ChemDraw) using PubChem’s InChI data .

Q. What strategies optimize reaction yields in large-scale synthesis?

  • Methodology :

  • Catalyst Screening : Test phase-transfer catalysts (e.g., TBAB) to enhance alkylation efficiency .
  • Temperature Control : Maintain 60–80°C to balance reaction rate and by-product formation.
  • Workflow Example : A scaled-up synthesis of a related triazole achieved >95% purity via iterative recrystallization .

Q. How can impurities or by-products be systematically identified?

  • Methodology :

  • Analytical Tools : Use HPLC (C18 column, acetonitrile/water mobile phase) with UV detection (254 nm) to separate impurities.
  • Reference Standards : Compare retention times with certified compounds (e.g., 4-chloro-1,3-phenylenediamine derivatives) .
  • Mass Spectral Libraries : Cross-reference fragment patterns with databases like NIST Chemistry WebBook .

Q. What computational approaches predict the compound’s reactivity in novel reactions?

  • Methodology :

  • DFT Calculations : Model electrophilic aromatic substitution or amine alkylation pathways using Gaussian or ORCA software.
  • Docking Studies : Predict interactions with biological targets (e.g., enzymes) using PubChem’s 3D conformer data .

Data Contradiction & Validation

Q. How should researchers address discrepancies in reported melting points or solubility?

  • Methodology :

  • Replicate Experiments : Synthesize the compound using literature protocols (e.g., Method A in ) and compare results.
  • Environmental Factors : Control humidity and crystallization solvents (e.g., ethanol vs. dichloromethane) to assess reproducibility .

Q. What are the best practices for validating synthetic routes across labs?

  • Methodology :

  • Interlab Studies : Share protocols via platforms like Zenodo or ChemRxiv, emphasizing variables (e.g., reaction time, solvent purity).
  • Open Data : Reference PubChem’s computed properties (e.g., InChIKey: DRPWRSKKGNNKEQ) for cross-validation .

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